1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Overview
Description
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C22H20O4 It is characterized by the presence of two benzyloxy groups and a hydroxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Protection: The hydroxy groups are protected using benzyl chloride in the presence of a base to form benzyloxy groups.
Formylation: The protected phenol undergoes formylation to introduce the ethanone group.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone can be compared with similar compounds such as:
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-[2,4-Bis(benzyloxy)-6-hydroxy-3-methylphenyl]ethanone: Contains an additional methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-16(23)22-20(24)12-19(25-14-17-8-4-2-5-9-17)13-21(22)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHTYXOPJQUNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473896 | |
Record name | 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18065-05-9 | |
Record name | 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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